molecular formula C6H6FNO3S B6290058 4-Amino-3-fluorobenzosulfonic acid CAS No. 2369-25-7

4-Amino-3-fluorobenzosulfonic acid

Cat. No. B6290058
CAS RN: 2369-25-7
M. Wt: 191.18 g/mol
InChI Key: RIBJIKMOCULTTG-UHFFFAOYSA-N
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Patent
US06667342B1

Procedure details

2-Fluoroaniline (40 g, 0.36 mol) was added dropwise to a stirred solution of concentrated sulphuric acid (60 ml) and the mixture heated to 190° C. for 15 h. The reaction mixture was then cooled to room temperature and poured slowly onto a stirred solution of ice-water. After stirring for 15 mins the mixture was filtered to yield a solid, 2-fluoro-4-sulphoaniline (41 g). NMR: 7.05 (t, 1H), 7.20-7.30 (m, 2H), 8.1 (br s, 3H); MS: 190 (M−H)−. The 2-fluoro-4-sulphoaniline (41 g) was dissolved in acetic anhydride (70 ml) and stirred in an ice bath. Triethylamine (22 g, 0.22 mol) was added very slowly with vigorous stirring (and concomittant release of heat). The reaction mixture was left to stir for 14 h, at which point a solid formed; this was filtered to yield the title compound (39 g, 0.12 mol). MS: 232.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[S:9](=O)(=[O:12])([OH:11])[OH:10]>>[F:1][C:2]1[CH:8]=[C:7]([S:9]([OH:12])(=[O:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 mins the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(N)C=CC(=C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.